molecular formula C19H19BrN2OS B12345015 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromobenzamide

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromobenzamide

Cat. No.: B12345015
M. Wt: 403.3 g/mol
InChI Key: IEAJEDKLSFNUJB-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromobenzamide is a complex organic compound that features a benzothiophene ring, a dimethylaminoethyl group, and a bromobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromobenzamide involves its interaction with specific molecular targets. The benzothiophene ring can interact with various enzymes and receptors, modulating their activity. The dimethylaminoethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The bromobenzamide moiety can form hydrogen bonds and other interactions with proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-chlorobenzamide
  • N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-methoxybenzamide
  • N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-fluorobenzamide

Uniqueness

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromobenzamide is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the benzothiophene ring and the dimethylaminoethyl group provides a unique pharmacophore that can interact with a wide range of biological targets .

Properties

Molecular Formula

C19H19BrN2OS

Molecular Weight

403.3 g/mol

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromobenzamide

InChI

InChI=1S/C19H19BrN2OS/c1-22(2)17(15-12-24-18-10-6-4-7-13(15)18)11-21-19(23)14-8-3-5-9-16(14)20/h3-10,12,17H,11H2,1-2H3,(H,21,23)

InChI Key

IEAJEDKLSFNUJB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CC=C1Br)C2=CSC3=CC=CC=C32

Origin of Product

United States

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